molecular formula C10H15ClN2O2S B13500622 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride

3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride

Cat. No.: B13500622
M. Wt: 262.76 g/mol
InChI Key: UPSJEJKASHLPLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride, typically involves the Fischer indole synthesis. This method uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For this specific compound, the reaction might involve the use of 3,3-dimethyl-2,3-dihydro-1H-indole as a starting material, followed by sulfonation and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process is crucial and may involve recrystallization or chromatography techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication . This leads to the bacteriostatic effect of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride is unique due to the presence of the sulfonamide group, which imparts specific antibacterial properties. This distinguishes it from other indole derivatives that may not possess such pharmacological activities .

Properties

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

IUPAC Name

3,3-dimethyl-1,2-dihydroindole-6-sulfonamide;hydrochloride

InChI

InChI=1S/C10H14N2O2S.ClH/c1-10(2)6-12-9-5-7(15(11,13)14)3-4-8(9)10;/h3-5,12H,6H2,1-2H3,(H2,11,13,14);1H

InChI Key

UPSJEJKASHLPLK-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)S(=O)(=O)N)C.Cl

Origin of Product

United States

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